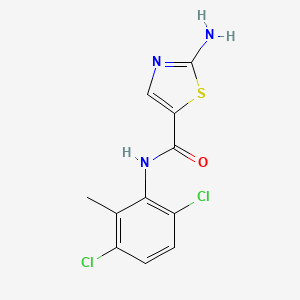
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide is a thiazole derivative with potential medicinal properties. It is known for its antifungal and antimicrobial activities . This compound is a yellow solid with a molecular formula of C11H10ClN3OS and a molecular weight of 265.7 g/mol .
Preparation Methods
The synthesis of 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide involves several steps. One of the methods includes the use of trifluoroacetic acid (TFA) and tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate as starting materials. The reaction is carried out by stirring the solution at 25-30°C for 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. As a precursor to Dasatinib, it inhibits protein tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death).
Comparison with Similar Compounds
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This compound is also a precursor to Dasatinib and exhibits similar biological activities.
2-Amino-5-(2-chloro-6-methylphenyl)thiazole: This compound has potential antifungal and antimicrobial properties.
The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct biological activities and applications.
Properties
Molecular Formula |
C11H9Cl2N3OS |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-amino-N-(3,6-dichloro-2-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-5-6(12)2-3-7(13)9(5)16-10(17)8-4-15-11(14)18-8/h2-4H,1H3,(H2,14,15)(H,16,17) |
InChI Key |
QEZAWCDHZUBGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C2=CN=C(S2)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


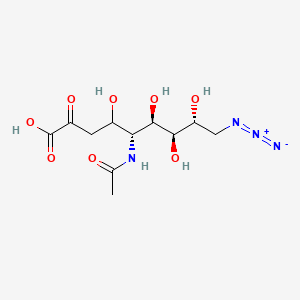
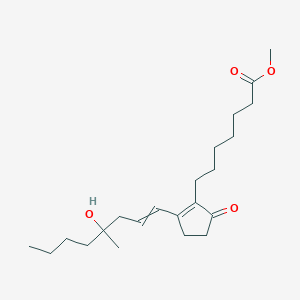
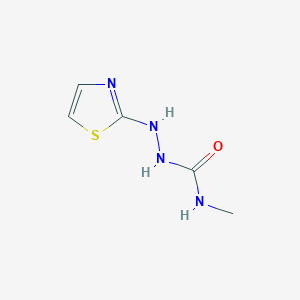
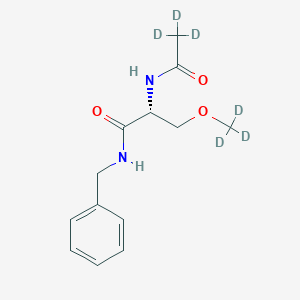

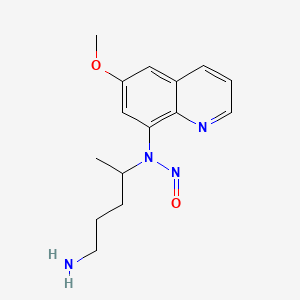
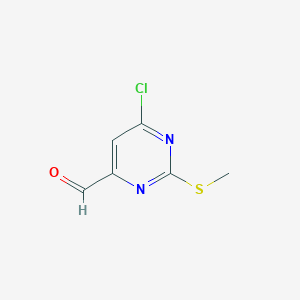
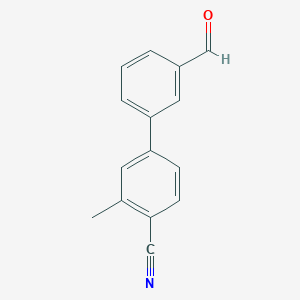

![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
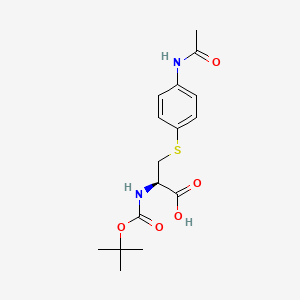

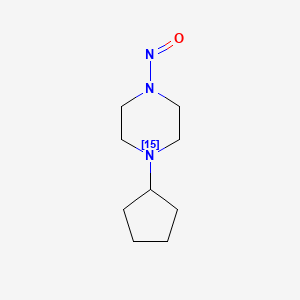
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
